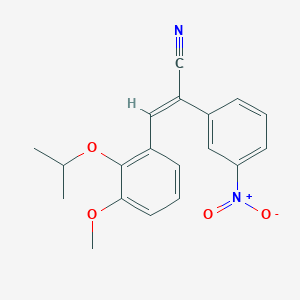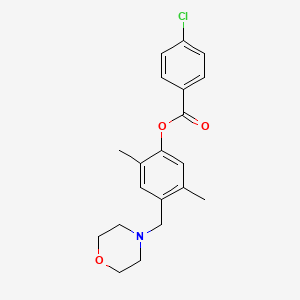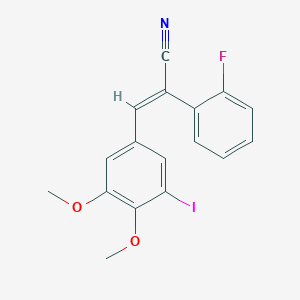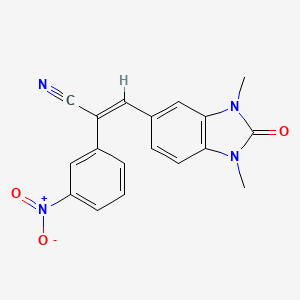
3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
Vue d'ensemble
Description
3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, also known as IMNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IMNA is a yellow crystalline solid and belongs to the class of acrylonitrile derivatives.
Mécanisme D'action
The mechanism of action of 3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, but studies have shown that it inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In vitro studies have shown that 3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile inhibits the growth of cancer cells, induces apoptosis, and inhibits the PI3K/Akt/mTOR signaling pathway. 3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has also been shown to exhibit anti-inflammatory properties. In animal studies, 3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit tumor growth and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile in lab experiments is its potential for use as an anti-cancer agent. 3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further study. However, one limitation of using 3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. One area of interest is the development of 3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile-based anti-cancer drugs. Further studies are needed to determine the optimal dosage and delivery method for 3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. Another area of interest is the use of 3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile in organic electronic devices. Future research could focus on optimizing the synthesis method of 3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile and investigating its properties as a building block for electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile and its potential applications in other fields, such as materials science and drug discovery.
Applications De Recherche Scientifique
3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been investigated for its anti-cancer properties. Studies have shown that 3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway. 3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has also been studied as a potential anti-inflammatory agent.
In materials science, 3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been investigated for its potential use as a building block for organic electronic devices. 3-(2-isopropoxy-3-methoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to exhibit high charge mobility, making it a promising candidate for use in field-effect transistors and other electronic devices.
Propriétés
IUPAC Name |
(E)-3-(3-methoxy-2-propan-2-yloxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13(2)25-19-15(7-5-9-18(19)24-3)10-16(12-20)14-6-4-8-17(11-14)21(22)23/h4-11,13H,1-3H3/b16-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOHOVBBUHZCER-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC=C1OC)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B3606968.png)
![ethyl 4-{[(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B3606974.png)

![3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3606997.png)
![3-[5-(4-bromophenyl)-2-furyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B3606999.png)
![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3607013.png)
![2-{2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}-N-phenylacetamide](/img/structure/B3607020.png)
![{2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B3607023.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-pyrrolidin-1-yl-1,3-thiazol-4(5H)-one](/img/structure/B3607029.png)
![4-(5-chloro-2-methylphenyl)-N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-piperazinecarboxamide](/img/structure/B3607034.png)

![N'-[(2-bromo-4-tert-butylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B3607045.png)
![N'-[2-(2-bromo-4-tert-butylphenoxy)acetyl]-2-furohydrazide](/img/structure/B3607052.png)